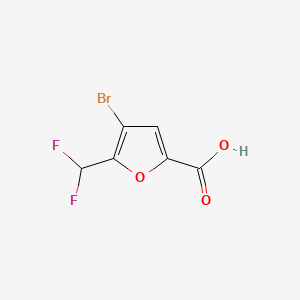
N1,N5-dibutylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-dibutylbiguanide hydrochloride is a chemical compound belonging to the biguanide class. Biguanides are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes two butyl groups attached to the nitrogen atoms of the biguanide moiety. It is commonly used in various scientific research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibutylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+2Butylamine→N1,N5-dibutylbiguanide+2Ammonia
The resulting N1,N5-dibutylbiguanide is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N1,N5-dibutylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N5-dibutylbiguanide oxide, while reduction can produce N1,N5-dibutylbiguanide derivatives with different alkyl groups.
Scientific Research Applications
N1,N5-dibutylbiguanide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N5-dibutylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including the inhibition of gluconeogenesis and the stimulation of glucose uptake in cells. These actions contribute to its potential therapeutic effects in metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Metformin: A widely used biguanide for the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar properties but withdrawn from the market due to safety concerns.
Buformin: A biguanide with similar applications but less commonly used.
Uniqueness
N1,N5-dibutylbiguanide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other biguanides, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101491-40-1 |
|---|---|
Molecular Formula |
C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
2-butyl-1-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H |
InChI Key |
WVVNGZUFWRJEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)NC(=NCCCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)








